molecular formula C9H9NOS B1424197 6-Methoxy-4-methylbenzothiazole CAS No. 1190310-57-6

6-Methoxy-4-methylbenzothiazole

Cat. No.: B1424197
CAS No.: 1190310-57-6
M. Wt: 179.24 g/mol
InChI Key: AWMDVGVHBRAINU-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and a methyl group at the 4th position. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methoxyacetophenone under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-Methoxy-4-methylbenzothiazole serves as a scaffold for the development of new pharmaceuticals due to its biological activity. Research indicates that derivatives of benzothiazole compounds exhibit a wide range of therapeutic effects, including:

  • Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 32 µg/mL .
  • Antitumor Properties : The compound has been evaluated for its anti-cancer potential, particularly in inhibiting tumor cell proliferation. Studies have indicated that certain benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Research into benzothiazole-based compounds has revealed their potential as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving the benzothiazole framework. Common synthetic routes include:

  • Condensation Reactions : These involve the reaction of substituted anilines with thioketones or isothiocyanates to form the benzothiazole structure.
  • Functional Group Modifications : The introduction of methoxy and methyl groups can be accomplished through electrophilic aromatic substitution or other functionalization techniques.

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against various bacterial strains with MIC values ranging from 10 µg/mL to 32 µg/mL .
AntitumorExhibits cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatoryPotential for use in treating inflammatory diseases .
AntioxidantSome derivatives show promise as antioxidants, reducing oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in various applications:

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of several benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds derived from this compound displayed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus .
  • Case Study on Antitumor Activity : Research focused on the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines revealed that certain compounds exhibited potent anti-tumor activity, with mechanisms involving apoptosis induction through caspase activation .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methylbenzothiazole is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

Overview

6-Methoxy-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential therapeutic applications.

The structure of this compound allows it to engage in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The compound's mechanism of action primarily involves enzyme inhibition and modulation of biochemical pathways associated with various diseases, including cancer.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. For example, a series of related compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range, significantly enhancing their therapeutic potential compared to earlier compounds .

CompoundCancer TypeIC50 (nM)Mechanism of Action
SMART-HMelanoma<10Tubulin polymerization inhibition
SMART-FProstate<20Tubulin polymerization inhibition

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms. The compound's ability to disrupt microbial cell function is attributed to its structural features that enhance its interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles have been documented in several studies. These compounds can inhibit inflammatory mediators and cytokines, which are crucial in the pathology of chronic inflammatory diseases. The specific pathways and molecular targets involved in these effects are areas of ongoing research .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that this compound derivatives significantly inhibited tumor growth in xenograft models of prostate cancer. The treatment resulted in a substantial reduction in tumor volume compared to control groups .
  • Antimicrobial Evaluation : In vitro studies revealed that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges for potential clinical use .
  • Mechanistic Insights : Research into the mechanism of action highlighted that these compounds bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Properties

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-3-7(11-2)4-8-9(6)10-5-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMDVGVHBRAINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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